Dasatinib N-Oxide
Overview
Description
Dasatinib N-oxide is a derivative of dasatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. This compound is formed through the oxidation of the piperazine ring present in dasatinib . The formation of this compound is often considered an impurity in pharmaceutical formulations, but it also holds potential for various scientific applications.
Scientific Research Applications
Dasatinib N-oxide has several applications in scientific research:
Mechanism of Action
Target of Action
Dasatinib N-Oxide, like its parent compound Dasatinib, primarily targets the BCR-ABL kinase, a chimeric protein associated with the uncontrolled activity of the ABL tyrosine kinase . This protein is involved in the pathogenesis of chronic myelogenous leukemia (CML) and 15-30% of acute lymphocytic leukemia (ALL) cases . Dasatinib also inhibits a spectrum of kinases involved in cancer, including several SRC-family kinases , c-KIT , PDGFR-α and β , and ephrin receptor kinase .
Mode of Action
This compound interacts with its targets by binding strongly to the BCR-ABL kinase . Unlike imatinib, another tyrosine kinase used for the treatment of CML and Ph-positive ALL, dasatinib inhibits the active and inactive conformations of the ABL kinase domain . This makes dasatinib a more potent and longer effective drug than other previous CML treatments, such as imatinib and nilotinib .
Biochemical Pathways
This compound affects several biochemical pathways due to its multi-kinase inhibition. It can inhibit STAT5 signaling , which downregulates B-cell leukemia (BCL-x) (BCL2L1), Myeloid Cell Leukemia sequence 1 (MCL1), and cyclin D1 . This is likely to be the consequence of the inhibition of SFKs (e.g., Lck/Yes novel tyrosine kinase (LYN), hematopoietic cell kinase (HCK) and SRC), as well as of direct inhibition of BCR/ABL .
Pharmacokinetics
Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in feces (19%, including potential non-absorption) and urine (1%) .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of proliferation of sensitive cells . It promotes apoptosis and the cleavage of caspase-3 and caspase-7, induces cell cycle arrest in the G1 phase, and inhibits the expression of Cyclin-dependent kinase (CDK4)/6/CyclinD1 complex .
Action Environment
The Piperazine ring present in Dasatinib is susceptible to oxidation, and as a result, it forms an impurity called this compound . The impurity formation is due to the micro oxidic properties of the solvent used as a diluent which is inducing an oxidation reaction . Therefore, the choice of diluent can influence the generation of this compound . Additionally, Dasatinib absorption is decreased by pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors) .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Dasatinib N-Oxide, like its parent compound Dasatinib, is expected to interact with multiple tyrosine kinases . The main targets of Dasatinib are BCR/Abl (the “Philadelphia chromosome”), Src, c-Kit, ephrin receptors, and several other tyrosine kinases . The nature of these interactions is typically inhibitory, with Dasatinib blocking the activity of these kinases .
Cellular Effects
This compound’s effects on cells are likely to be similar to those of Dasatinib. Dasatinib has been shown to influence NK cell cytotoxicity, with some groups observing potentiation of NK cell cytotoxic activity while others observe strong inhibitory effects . It also affects other NK cell functions including cytokine production and migration .
Molecular Mechanism
This compound’s mechanism of action is expected to be similar to that of Dasatinib. Dasatinib is an ATP-competitive protein tyrosine kinase inhibitor . It inhibits the activated BCR-ABL kinase, distinguishing it from other CML treatments . It also inhibits a spectrum of kinases involved in cancer, including several SRC-family kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the formation of this compound is influenced by the micro oxidic properties of the solvent used as a diluent, which induces an oxidation reaction . The rate of N-Oxide formation was found to be high where the samples are prepared in DMF diluent, and the rate of formation of N-oxide is directly proportional to applied sonication time .
Metabolic Pathways
Dasatinib is metabolized primarily in the liver. The main metabolites are M4, M5, and M6 . M4 is formed by N-dealkylation with CYP3A4 the predominant catalyzing enzyme and some involvement of CYP1A1 and CYP1B1 . This compound is likely to be involved in similar metabolic pathways.
Transport and Distribution
The efflux of Dasatinib is regulated by ABCC4 and ABCC6 transporters . As this compound is a derivative of Dasatinib, it is likely to be transported and distributed within cells and tissues in a similar manner.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing dasatinib N-oxide involves the oxidation of dasatinib. This can be achieved using oxidizing agents such as hydrogen peroxide or dimethylaniline monooxygenase . The reaction typically occurs under controlled conditions to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale oxidation reactors where dasatinib is treated with an oxidizing agent under optimized conditions. The process parameters, such as temperature, pH, and reaction time, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dasatinib N-oxide primarily undergoes oxidation reactions. The piperazine ring in dasatinib is susceptible to oxidation, leading to the formation of the N-oxide derivative .
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, dimethylaniline monooxygenase.
Conditions: Controlled temperature and pH, often in the presence of a solvent like dimethylformamide.
Major Products: The major product of the oxidation reaction is this compound itself. Further oxidation or degradation can lead to other minor impurities .
Comparison with Similar Compounds
Dasatinib: The parent compound, a potent tyrosine kinase inhibitor used in leukemia treatment.
Imatinib: Another tyrosine kinase inhibitor used for similar indications but with a different binding profile.
Nilotinib: A second-generation tyrosine kinase inhibitor with improved efficacy and safety profile compared to imatinib.
Uniqueness: Dasatinib N-oxide is unique due to its formation as an oxidative impurity and its potential impact on the pharmacokinetics and metabolism of dasatinib. Unlike its parent compound, this compound provides insights into the oxidative stability and degradation pathways of dasatinib, making it valuable for pharmaceutical research and development .
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O3S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(34-17)27-18-12-19(26-15(2)25-18)29-6-8-30(33,9-7-29)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFNEEZCTQCRAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CC[N+](CC4)(CCO)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474434 | |
Record name | Dasatinib N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910297-52-8 | |
Record name | N-(2-Chloro-6-methyl-phenyl)-2-((6-(4-(2-hydroxyethyl)-4-oxido-piperazin-4-ium-1-yl)-2-methyl-pyrimidin-4-yl)amino)thiazole-5-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dasatinib N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-CHLORO-6-METHYL-PHENYL)-2-((6-(4-(2-HYDROXYETHYL)-4-OXIDO-PIPERAZIN-4-IUM-1-YL)-2-METHYL-PYRIMIDIN-4-YL)AMINO)THIAZOLE-5-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B16WQA6880 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.